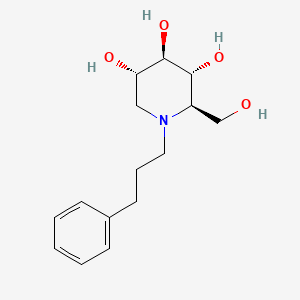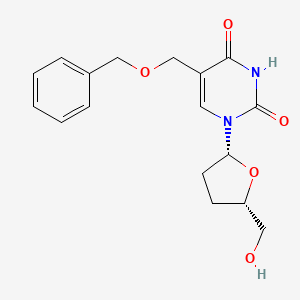
5-Benzyloxymethyl-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxymethyl-2’,3’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzyloxymethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxyuridine typically involves several steps. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. This reaction yields an anomeric mixture of 2’,3’-dideoxyuridine derivatives, which are then deprotected using methanolic ammonia . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
5-Benzyloxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzyloxymethyl-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs with known therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to the inhibition of nucleic acid synthesis.
Comparison with Similar Compounds
5-Benzyloxymethyl-2’,3’-dideoxyuridine can be compared to other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks the benzyloxymethyl group but shares the deoxy modifications at the 2’ and 3’ positions.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position, which confers different chemical and biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with modifications at the 2’ and 3’ positions, but with a cytosine base instead of uracil.
The uniqueness of 5-Benzyloxymethyl-2’,3’-dideoxyuridine lies in its specific structural modifications, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
133697-44-6 |
|---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c20-9-14-6-7-15(24-14)19-8-13(16(21)18-17(19)22)11-23-10-12-4-2-1-3-5-12/h1-5,8,14-15,20H,6-7,9-11H2,(H,18,21,22)/t14-,15+/m0/s1 |
InChI Key |
OIWQSXGQKIYOSD-LSDHHAIUSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


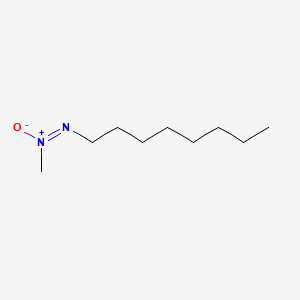
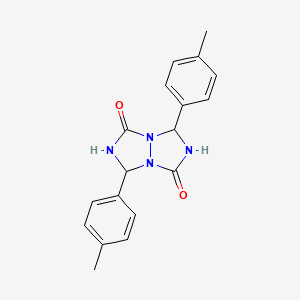
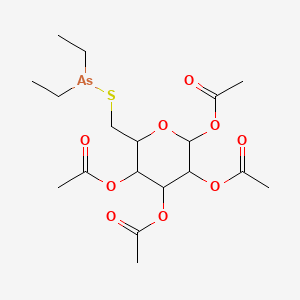

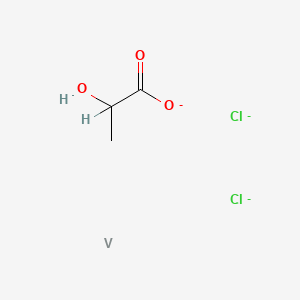


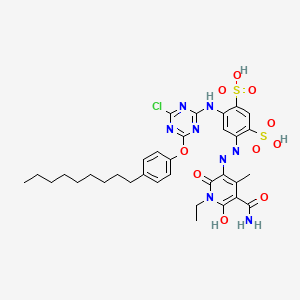

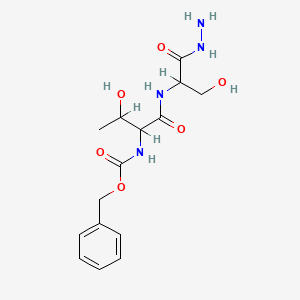
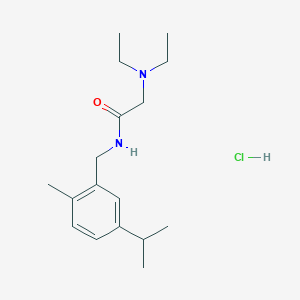

![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
